molecular formula C20H18F4N2O4 B2735036 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034503-44-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2735036
CAS No.: 2034503-44-9
M. Wt: 426.368
InChI Key: IOAVAEYYYCAAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazepine-derived acetamide featuring a 7-fluoro-substituted benzo[f][1,4]oxazepin core and a 4-(trifluoromethoxy)phenyl acetamide side chain. The benzo[f][1,4]oxazepin scaffold is a seven-membered heterocyclic ring system with oxygen and nitrogen atoms, which is structurally similar to bioactive benzodiazepines but modified to include a keto group at position 2.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAVAEYYYCAAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step procedures. Key steps include the construction of the oxazepin ring and subsequent functionalization.

  • Industrial Production Methods: In industrial settings, the synthesis of this compound may leverage high-throughput techniques and optimized reaction conditions to enhance yield and purity. Catalytic methods and advanced purification processes are often employed to streamline production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Benzodiazepine Derivatives

Key structural analogues include compounds synthesized in , which share the benzo[e][1,4]diazepin-4(5H)-yl core but differ in substituents and side chains. A comparative analysis is summarized below:

Compound (Reference) Core Structure Substituents Yield (%) ESI-MS (m/z) Notable Features
Target Compound Benzo[f][1,4]oxazepin 7-Fluoro, 4-(trifluoromethoxy)phenyl acetamide N/A N/A High electronegativity from trifluoromethoxy; potential enhanced CNS penetration
Compound 3 Benzo[e][1,4]diazepin 8-Fluoro, 4-(furan-2-yl)phenyl 24 476 (MH⁺) Lower yield due to steric hindrance from furan; moderate metabolic stability
Compound 2 Benzo[e][1,4]diazepin 7,8-Dimethoxy, 4-(benzo[d][1,3]dioxol-5-yl)phenyl 53 602 (MH⁺) Higher yield with electron-donating methoxy groups; possible increased solubility
Compound 4 Benzo[e][1,4]diazepin 8-Chloro, 3-isobutyl, 2-methoxybiphenyl 15 588 (MH⁺) Bulky isobutyl group may reduce bioavailability

Key Structural Differences:

  • Fluoro vs.
  • Trifluoromethoxy vs. Methoxy: The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects compared to methoxy groups in Compound 2, which could enhance receptor affinity and metabolic resistance .

Spectroscopic Comparisons

  • NMR Analysis ():

    • Regions of divergence in $ ^1H $-NMR spectra (e.g., positions 29–36 and 39–44 in benzo-fused systems) help pinpoint substituent locations. For example, the 7-fluoro group in the target compound would cause distinct chemical shifts in region A (δ 3.0–4.5 ppm) compared to 8-fluoro in Compound 3 .
    • The trifluoromethoxy group’s $ ^{13}C $-NMR signal (~120–125 ppm) differs significantly from methoxy (~55 ppm) or furan (~140 ppm) signals in analogues .
  • Mass Spectrometry ():

    • The target compound’s theoretical molecular ion (MH⁺) can be estimated at ~450–500 Da, comparable to Compound 3 (476 Da). Fragmentation patterns (e.g., loss of CF$ _3 $O group) would distinguish it from chloro- or methoxy-substituted analogues .

Computational and Bioactivity Comparisons

  • Molecular Similarity Metrics ():
    • Tanimoto scores (0.6–0.8) suggest moderate similarity to Compounds 2–4 due to shared benzodiazepine cores. Lower scores (0.4–0.5) arise from differences in side-chain electronegativity .
  • Bioactivity Clustering ():
    • Compounds with benzo-fused cores cluster together in bioactivity profiles, implying shared mechanisms (e.g., GABA receptor modulation). However, the trifluoromethoxy group may shift activity toward serotonin receptors, as seen in trifluoromethylated antidepressants .

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Structural Overview

The compound features:

  • Fluorinated oxazepine ring : Known for its stability and ability to interact with biological molecules.
  • Trifluoromethoxy group : This electron-withdrawing group can enhance the compound's binding affinity to target proteins.

Anticancer Properties

Research has shown that compounds with similar oxazepine frameworks exhibit significant anticancer activity. For instance, derivatives of benzo[f][1,4]oxazepine have been identified as potent inhibitors of cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Effects

Compounds containing triazole and oxazepine rings have been reported to possess antimicrobial properties. The presence of the trifluoromethoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-TriazoleTriazole moietyAntitubercular activity
1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazoleSimple phenyl substitutionsAnticancer properties
3-AryltriazolesVaried aryl groupsAntimicrobial effects

The unique combination of functionalities in this compound may allow it to interact with multiple biological targets, potentially leading to enhanced selectivity and efficacy compared to simpler analogs .

The mechanism by which this compound exerts its biological effects is likely through interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity due to its electron-withdrawing properties, while the oxazepine ring may interact with hydrophobic pockets within target sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.